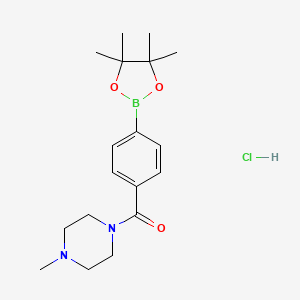
(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride” is a chemical compound with the molecular formula C18H27BN2O3 . It has been mentioned in various studies, including those related to the discovery of selective DDR1 inhibitors and potential treatments for cancer .
Synthesis Analysis
The synthesis of this compound has been described in several studies. For instance, one study mentioned the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material . The compound structure was confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The compound has a molecular weight of 330.2 g/mol . The InChI and Canonical SMILES representations of the molecule are also available .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 330.2 g/mol . The compound’s structure was confirmed by various spectroscopic techniques .
Scientific Research Applications
Application 1: Anti-inflammatory Effect
- Summary of Application: This compound has been studied for its anti-nociceptive and anti-inflammatory effects .
- Methods of Application: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw oedema and pleurisy induced by carrageenan .
- Results: The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner, reduced the paw licking time of animals in the second phase of the formalin test, and reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Application 2: Suzuki-Miyaura Cross-Coupling Reactions
- Summary of Application: A similar compound, 1-Methylpyrazole-4-boronic acid pinacol ester, is used as a reagent for Suzuki-Miyaura cross-coupling reactions .
- Methods of Application: The specific experimental procedures would depend on the particular reaction being carried out, but generally, this involves the reaction of the boronic acid with a halide or pseudohalide in the presence of a palladium catalyst and a base .
- Results: The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Application 3: Pharmaceutical Intermediate
- Summary of Application: This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key ingredients used in the production of pharmaceuticals.
- Methods of Application: The specific methods of application would depend on the particular pharmaceutical being synthesized. Generally, this involves a series of chemical reactions to convert the intermediate into the final pharmaceutical compound .
- Results: The outcome of these reactions is the formation of a pharmaceutical compound that can be used for therapeutic purposes .
Application 4: Inhibition of NF-κB
- Summary of Application: A similar compound has been studied for its ability to inhibit NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
- Methods of Application: The specific experimental procedures would depend on the particular study being conducted, but generally, this involves treating cells with the compound and then measuring the activity of NF-κB .
- Results: The compound was found to inhibit the activity of NF-κB, which could potentially have implications for the treatment of diseases where NF-κB is overactive .
Application 5: Storage and Shipping
- Summary of Application: This compound is used in the field of material science for storage and shipping .
- Methods of Application: The compound is stored in a dark place, sealed in dry, at a temperature of 2-8°C .
- Results: The compound remains stable and retains its properties when stored and shipped under these conditions .
Application 6: Inhibition of Cancer Cell Growth
- Summary of Application: A similar compound has been studied for its ability to inhibit the growth of cancer cells by inactivating NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .
- Methods of Application: The specific experimental procedures would depend on the particular study being conducted, but generally, this involves treating cancer cells with the compound and then measuring the activity of NF-κB .
- Results: The compound was found to inhibit the activity of NF-κB, which could potentially have implications for the treatment of diseases where NF-κB is overactive .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3.ClH/c1-17(2)18(3,4)24-19(23-17)15-8-6-14(7-9-15)16(22)21-12-10-20(5)11-13-21;/h6-9H,10-13H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFACZAHAULJPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)
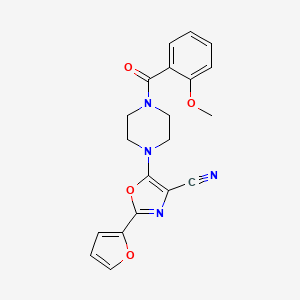
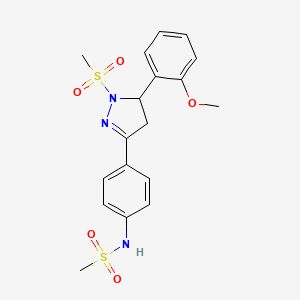
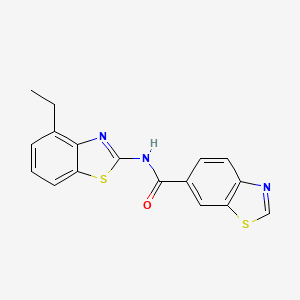
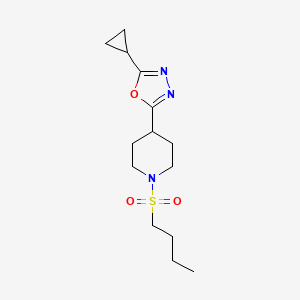
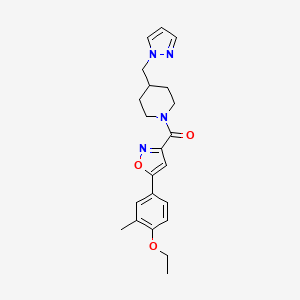
![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)
![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)
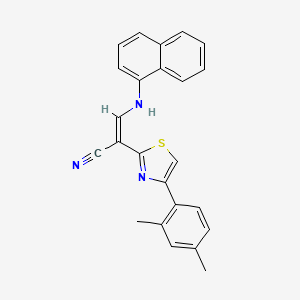
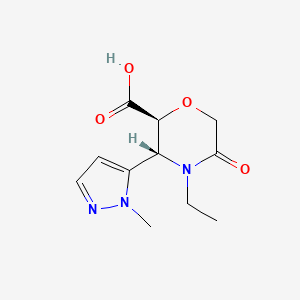
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)
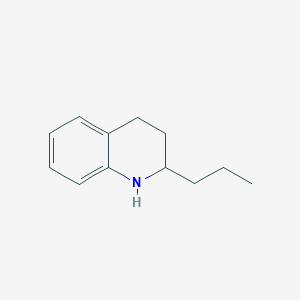
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)